molecular formula C2H6OS B14151482 Methane, sulfinyl-18O-bis- CAS No. 87893-62-7

Methane, sulfinyl-18O-bis-

Cat. No.: B14151482
CAS No.: 87893-62-7
M. Wt: 80.14 g/mol
InChI Key: IAZDPXIOMUYVGZ-YZRHJBSPSA-N
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Description

Methane, sulfinyl-18O-bis- is a compound that contains a sulfur atom bonded to two oxygen atoms, one of which is labeled with the isotope oxygen-18. This compound is of interest in various fields of chemistry due to its unique isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methane, sulfinyl-18O-bis- typically involves the oxidation of methane sulfinyl compounds using oxygen-18 enriched reagents. One common method is the reaction of methane sulfinyl chloride with oxygen-18 enriched water under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent contamination with atmospheric oxygen.

Industrial Production Methods

Industrial production of methane, sulfinyl-18O-bis- involves large-scale oxidation processes using oxygen-18 enriched water. The process requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methane, sulfinyl-18O-bis- undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can convert it into sulfonyl compounds.

    Reduction: Reduction reactions can revert it back to methane sulfinyl compounds.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with methane, sulfinyl-18O-bis- under mild conditions.

Major Products

    Oxidation: Produces sulfonyl compounds.

    Reduction: Yields methane sulfinyl compounds.

    Substitution: Results in various substituted sulfinyl derivatives.

Scientific Research Applications

Methane, sulfinyl-18O-bis- is used extensively in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used in mechanistic studies to trace the movement of oxygen atoms in reactions.

    Biology: Helps in studying metabolic pathways involving sulfur compounds.

    Medicine: Used in the development of radiolabeled drugs for diagnostic imaging.

    Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of methane, sulfinyl-18O-bis- involves its ability to participate in oxidation-reduction reactions. The labeled oxygen-18 atom allows researchers to track the incorporation and movement of oxygen atoms in these reactions. This provides valuable insights into the reaction pathways and intermediates involved.

Comparison with Similar Compounds

Similar Compounds

  • Methane sulfinyl chloride
  • Methane sulfonyl chloride
  • Methane sulfinic acid

Uniqueness

Methane, sulfinyl-18O-bis- is unique due to its isotopic labeling with oxygen-18. This makes it particularly valuable for studies requiring precise tracking of oxygen atoms, which is not possible with its unlabeled counterparts.

Properties

CAS No.

87893-62-7

Molecular Formula

C2H6OS

Molecular Weight

80.14 g/mol

IUPAC Name

methylsulfinylmethane

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i3+2

InChI Key

IAZDPXIOMUYVGZ-YZRHJBSPSA-N

Isomeric SMILES

CS(=[18O])C

Canonical SMILES

CS(=O)C

Origin of Product

United States

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